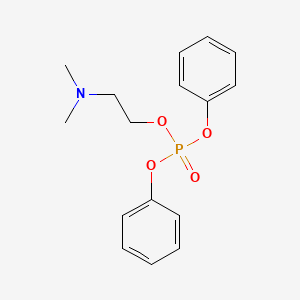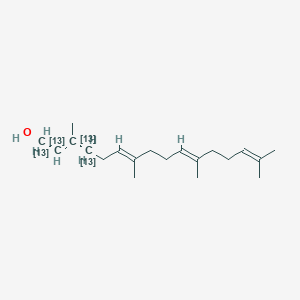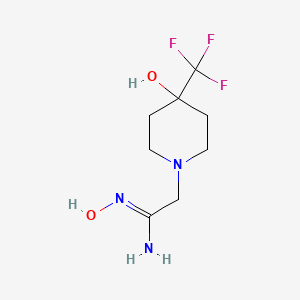
N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine is a fluorinated organic compound that features a pyridine ring substituted with an ethyl group, a fluoro group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine typically involves the reaction of 2-fluoropyridine with N-ethyl-2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Coupling Reactions: Biaryl or aryl-alkyl derivatives.
Scientific Research Applications
N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar fluorinated ethyl groups.
N-ethyl-2,2,2-trifluoroethylamine: Another compound with trifluoroethyl substitution.
2-fluoropyridine: A precursor in the synthesis of N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine.
Uniqueness
This compound is unique due to the combination of its pyridine ring and the presence of both fluoro and trifluoroethyl groups. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine |
InChI |
InChI=1S/C9H10F4N2/c1-2-15(6-9(11,12)13)7-3-4-14-8(10)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
XRYICDSRTYWVAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(F)(F)F)C1=CC(=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
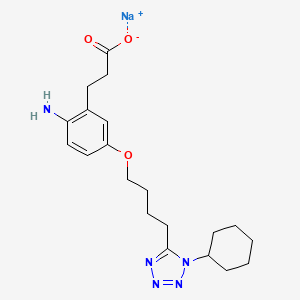
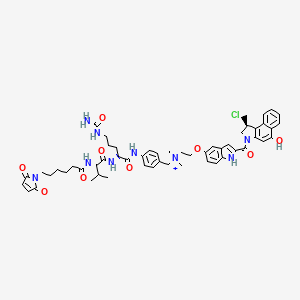

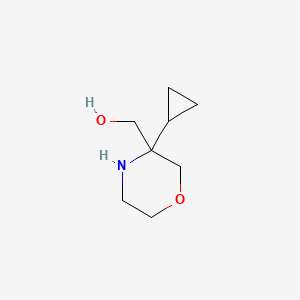
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
